3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For example, 5-fluoro-2-methoxyphenylboronic acid can be coupled with 3-bromo-5-methoxybenzoic acid under these conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of a non-fluorinated derivative.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzaldehyde or this compound.
Reduction: Formation of 3-(2-Methoxyphenyl)-5-methoxybenzoic acid.
Substitution: Formation of 3-(5-Hydroxy-2-methoxyphenyl)-5-methoxybenzoic acid or 3-(5-Amino-2-methoxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of the fluorine atom and methoxy groups on the benzene rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNRLCTXAVFMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690217 |
Source
|
Record name | 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-02-0 |
Source
|
Record name | 5'-Fluoro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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